Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide
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Overview
Description
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide is a chemical compound with the molecular formula C10H8Cl2N2O2S It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide typically involves the reaction of 6,7-dichloroquinoxaline with methylthiol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C. The reaction proceeds through nucleophilic substitution, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, resulting in its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the dichloro and methylthio substituents.
6,7-Dichloroquinoxaline: Similar structure but without the methylthio group.
2-Methylquinoxaline: Lacks the dichloro and methylthio groups.
Uniqueness
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide is unique due to the presence of both dichloro and methylthio substituents, which confer distinct chemical properties and biological activities
Properties
CAS No. |
170806-10-7 |
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Molecular Formula |
C10H8Cl2N2O2S |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
6,7-dichloro-3-methyl-2-methylsulfanyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-5-10(17-2)14(16)9-4-7(12)6(11)3-8(9)13(5)15/h3-4H,1-2H3 |
InChI Key |
DQTFWWOZEVXLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)Cl)SC |
Origin of Product |
United States |
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